molecular formula C7H5Cl3O B165457 2,4,6-Trichloroanisole CAS No. 87-40-1

2,4,6-Trichloroanisole

Cat. No. B165457
CAS RN: 87-40-1
M. Wt: 211.5 g/mol
InChI Key: WCVOGSZTONGSQY-UHFFFAOYSA-N
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Description

2,4,6-Trichloroanisole (TCA) is a chemical compound known for its strong, musty odor and is often associated with cork taint in wines. It has a very low sensory threshold and can be detected at concentrations as low as approximately 5 ng/L in wine . TCA is not only found in wines but also in various foods and packaging materials . The presence of TCA can result from fungal activity, where fungi such as Paecilomyces variotii and Penicillium crustosum can methylate 2,4,6-trichlorophenol to produce TCA .

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions Analysis

TCA can undergo various chemical reactions, particularly oxidation. One study investigated the oxidation of TCA by UV-activated persulfate, where 2,4,6-trichlorophenol (TCP) was identified as the major oxidation product . Another study explored the degradation of TCA using persulfate activated with iron of different valences, confirming the presence of an Fe2+-Fe3+ redox cycle in the iron-activated persulfate systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of TCA are indirectly mentioned through its detection and extraction methods. For instance, supercritical fluid extraction (SFE) using supercritical carbon dioxide has been optimized for extracting TCA from cork stoppers, indicating its volatility and solubility properties . Additionally, methods such as headspace single-drop microextraction (HS-SDME) and ultrasound-assisted emulsification microextraction have been developed for the preconcentration and determination of TCA in wine samples, which also reflect on its chemical properties . The detection limits for TCA in wine samples have been reported to be as low as 0.6-0.7 ng L(-1) .

Relevant Case Studies

Several case studies have been conducted to detect and quantify TCA in various samples. For example, a method using gas chromatography-mass spectrometry (GC-MS) was validated for the determination of TCA in cork stoppers, with TCA levels in tainted corks ranging from 0.13 to 2.11 microg/g of cork . Another study developed a rapid assay for the direct detection of TCA in cork samples without the need for extraction, capable of detecting TCA concentrations down to 0.2 ppt . Additionally, the determination of TCA in wine using microextraction in packed syringe (MEPS) and gas chromatography-mass spectrometry (GC-MS) has been reported, with limits of detection in the range of 0.17-0.49 microg L(-1) .

Scientific Research Applications

Detection and Quantification in Wine and Cork

  • Voltammetry for Quantification : Cyclic voltammetry is a practical method to detect 2,4,6-trichloroanisole in aqueous samples from cork planks. It offers a portable, cost-effective, and rapid approach for in-situ industrial applications, which can be critical in preventing wine contamination (Peres et al., 2013).
  • Dispersive Liquid-Liquid Microextraction and Derivatization : This method, along with gas chromatography, enables the simultaneous determination of chloroanisoles, including 2,4,6-trichloroanisole, in water samples. It's efficient for identifying major taste and odor compounds in water (Bai et al., 2016).
  • Supercritical Fluid Extraction from Cork Stoppers : This technique efficiently extracts 2,4,6-trichloroanisole from cork stoppers, aiding in addressing cork taint in wines (Taylor et al., 2000).
  • Ultrasound-Assisted Emulsification Microextraction : This method is effective for preconcentrating 2,4,6-trichloroanisole from wine samples for gas chromatography analysis (Fontana et al., 2010).

Impact on Wine Quality

  • Masking of Olfactory Notes : 2,4,6-trichloroanisole has a masking effect on various aromatic notes in wine, even at infra-threshold concentrations. This effect can be assumed to occur at the receptor level (Tempère et al., 2017).
  • GC-HRMS for Off-Flavor Detection : Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry is used to determine 2,4,6-trichloroanisole in wine. It helps in identifying off-flavor compounds in bottled wines (Bianco et al., 2009).

Formation and Treatment in Drinking Water

  • Formation in Drinking Water Treatment : Biomethylation of 2,4,6-trichlorophenol to 2,4,6-trichloroanisole can occur during chlorine disinfection of drinking water, leading to taste and odor issues (Karlsson et al., 1995).
  • Photocatalytic Degradation in Gas Phase : Photocatalytic degradation using nanocrystalline Titania film efficiently degrades 2,4,6-trichloroanisole in cork-stopper storage environments (Vlachos et al., 2008).
  • Gamma Radiation for Cork Stopper Treatment : Gamma radiation can effectively reduce or transform 2,4,6-trichloroanisole in cork stoppers, potentially eliminating contamination in wine (Pereira et al., 2007).

Safety And Hazards

When handling TCA, it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

TCA is known to contaminate many foods and beverages and may cause foods to spoil, which would intensify their off-taste . Controlling source water 2,4,6-TCP concentration by accepting appropriate treatment techniques is recommended as the primary strategy for regulating the T&O problems in WDSs .

properties

IUPAC Name

1,3,5-trichloro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5Cl3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVOGSZTONGSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O
Record name 2,4,6-trichloroanisole
Source Wikipedia
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DSSTOX Substance ID

DTXSID9073886
Record name Benzene, 1,3,5-trichloro-2-methoxy-
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Molecular Weight

211.5 g/mol
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Physical Description

Solid
Record name 1,3,5-Trichloro-2-methoxybenzene
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Boiling Point

241.00 °C. @ 760.00 mm Hg
Record name 1,3,5-Trichloro-2-methoxybenzene
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Solubility

0.01 mg/mL at 20 °C
Record name 1,3,5-Trichloro-2-methoxybenzene
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Product Name

2,4,6-Trichloroanisole

CAS RN

87-40-1
Record name 2,4,6-Trichloroanisole
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Record name 2,4,6-TRICHLOROANISOLE
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Record name 1,3,5-Trichloro-2-methoxybenzene
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Melting Point

61 - 62 °C
Record name 1,3,5-Trichloro-2-methoxybenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,200
Citations
HR Buser, C Zanier, H Tanner - Journal of Agricultural and Food …, 1982 - ACS Publications
By use of gas chromatography-mass spectrometry, 2, 4, 6-trichloroanisole (2, 4, 6-TCA) was identified in bottled and corked European grape wines as the main component responsible …
Number of citations: 281 pubs.acs.org
RF Simpson, MA Sefton - Australian journal of grape and wine …, 2007 - Wiley Online Library
2,4,6‐Trichloroanisole (TCA), which is a major cause of cork taint in bottled wine, is already present in the bark of living cork trees to the extent that it can account for the majority of …
Number of citations: 72 onlinelibrary.wiley.com
S Karlsson, S Kaugare, A Grimvall, H Boren… - Water Science and …, 1995 - Elsevier
Biomethylation of 2,4,6-trichlorophenol to the potent off-flavour compound 2,4,6-trichloroanisole has previously been found to cause taste and odour problems in drinking water. In the …
Number of citations: 57 www.sciencedirect.com
MK Taylor, TM Young, CE Butzke… - Journal of agricultural …, 2000 - ACS Publications
2,4,6-Trichloroanisole (TCA) is the compound most often associated with cork taint in wines and has been shown to have a very low sensory threshold (∼5 ng/L in wine). A supercritical …
Number of citations: 106 pubs.acs.org
C Luo, J Jiang, J Ma, S Pang, Y Liu, Y Song, C Guan… - Water research, 2016 - Elsevier
The transformation efficiency and products of an odorous compound 2,4,6-trichloroanisole (TCA) at the wavelength of 254 nm in the presence of persulfate were investigated for the first …
Number of citations: 213 www.sciencedirect.com
A Nyström, A Grimvall, C Krantz-Rüilcker… - Water Science and …, 1992 - iwaponline.com
Combined chemical and sensory methods were used for the source identification of musty off-flavours in water; the methods were based on stripping enrichment, gas chromatography (…
Number of citations: 136 iwaponline.com
H Takeuchi, H Kato… - Proceedings of the …, 2013 - National Acad Sciences
We investigated the sensitivity of single olfactory receptor cells to 2,4,6-trichloroanisole (TCA), a compound known for causing cork taint in wines. Such off-flavors have been thought to …
Number of citations: 53 www.pnas.org
MC Cravero, F Bonello… - Journal of the …, 2015 - Wiley Online Library
This work proposes a sensory method to verify the ‘cork taint’ defect in food and beverages. This off‐flavour has considerable economic impact in wine but occasionally can occur in …
Number of citations: 30 onlinelibrary.wiley.com
TJ Evans, CE Butzke, SE Ebeler - Journal of Chromatography A, 1997 - Elsevier
Cork taint in wine is a serious problem which is exacerbated by the difficulty of its assessment. Current analytical procedures are costly, time consuming and require the use of large …
Number of citations: 157 www.sciencedirect.com
Z Karpas, AV Guamán, D Calvo, A Pardo, S Marco - Talanta, 2012 - Elsevier
The off-flavor of “tainted wine” is attributed mainly to the presence of 2,4,6-trichloroanisole (2,4,6-TCA) in the wine. In the present study the atmospheric pressure gas-phase ion …
Number of citations: 43 www.sciencedirect.com

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